molecular formula C8H7BFNO2 B7947675 6-Fluoro-1H-indole-2-boronic acid

6-Fluoro-1H-indole-2-boronic acid

Cat. No. B7947675
M. Wt: 178.96 g/mol
InChI Key: MPFKENGPQFSXMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-1H-indole-2-boronic acid is a boronic acid derivative. Boronic acids are widely used in medicinal chemistry due to their ability to modify selectivity, physicochemical, and pharmacokinetic characteristics . They have been used in the synthesis of various compounds, including indole compounds for use as HIV-1 glycoprotein-41 fusion inhibitors .


Synthesis Analysis

The synthesis of boronic acids and their derivatives has been extensively studied. For instance, the Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents, is a widely applied method for carbon-carbon bond formation . In another study, the incorporation of boronate esters was performed using two different synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a boronic acid group attached to an indole ring, which is further substituted with a fluorine atom . The presence of the boronic acid group allows for the formation of dynamic covalent bonds, which have been utilized in the synthesis of vitrimers .


Chemical Reactions Analysis

Boronic acids, including this compound, are involved in various chemical reactions. For example, they can undergo catalytic protodeboronation, a process that involves the removal of a boron group . They are also involved in Suzuki-Miyaura reactions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 178.96 g/mol . It is a solid compound . The InChI code for this compound is 1S/C8H7BFNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11-13H .

Mechanism of Action

While the specific mechanism of action of 6-Fluoro-1H-indole-2-boronic acid is not mentioned in the retrieved papers, boronic acids in general are known to interact with various biological targets .

Safety and Hazards

While specific safety and hazard information for 6-Fluoro-1H-indole-2-boronic acid is not available, it is generally recommended to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation when handling boronic acids .

Future Directions

Boronic acids, including 6-Fluoro-1H-indole-2-boronic acid, have a promising future in medicinal chemistry. Their ability to modify the properties of bioactive molecules opens up new possibilities for drug development . Furthermore, their use in the synthesis of vitrimers, a new class of polymers, presents opportunities for the development of novel materials .

properties

IUPAC Name

(6-fluoro-1H-indol-2-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BFNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFKENGPQFSXMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=C(C=C2)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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